(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C23H19N3O5S2 and its molecular weight is 481.54. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Applications
Thiazolo[3,2-a]pyrimidines have been reported to exhibit antipsychotic properties . This suggests that your compound could potentially be used in the development of new treatments for psychiatric disorders.
Anticancer Applications
These compounds have also shown anticancer activities , indicating that they could be explored for their efficacy against various types of cancer.
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidines possess anti-inflammatory properties , which could make them valuable in the research and treatment of inflammatory diseases.
Antimicrobial Applications
They have been found to have antimicrobial effects , suggesting a role in combating bacterial infections.
Antiviral and Anti-HIV Activities
These derivatives are known to exhibit antiviral and anti-HIV activities , making them candidates for research into treatments for viral infections, including HIV.
Antibacterial and Antitubercular Activities
Some thiazolo[3,2-a]pyrimidine derivatives have been screened for their antibacterial and antitubercular activities , indicating potential use in tuberculosis research and therapy.
RNase H Inhibitors for HIV Therapy
Novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors have been developed based on these compounds, which are important targets for HIV therapy .
properties
IUPAC Name |
ethyl (2E)-7-methyl-2-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-3-31-22(28)19-14(2)24-23-25(20(19)17-8-5-13-32-17)21(27)18(33-23)7-4-6-15-9-11-16(12-10-15)26(29)30/h4-13,20H,3H2,1-2H3/b6-4+,18-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITZCWSESIQZSR-KWQFDLEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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